Methotrimeprazine sulfoxide
CAS No.: 7606-29-3
Cat. No.: VC0050139
Molecular Formula: C₁₉H₂₁D₃N₂O₂S
Molecular Weight: 347.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7606-29-3 |
|---|---|
| Molecular Formula | C₁₉H₂₁D₃N₂O₂S |
| Molecular Weight | 347.49 |
| IUPAC Name | (2S)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
| Standard InChI | InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m0/s1 |
| SMILES | CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Introduction
Chemical Identity and Classification
Methotrimeprazine sulfoxide belongs to the phenothiazine class of compounds, specifically classified as a sulfoxide derivative. The compound represents a major metabolic product of methotrimeprazine, formed through oxidation of the sulfur atom in the phenothiazine ring system. This metabolite is of particular interest in pharmacokinetic studies as it demonstrates significantly different biological activities compared to its parent compound.
The compound exists in two isomeric forms, depending on the stereochemistry of the side chain:
These compounds share identical molecular formulas but differ in their three-dimensional arrangement, which can impact their biological properties and interactions with receptor systems.
Structural Characteristics
Molecular Properties
Methotrimeprazine sulfoxide has a molecular formula of C19H24N2O2S and a molecular weight of 344.5 g/mol . The compound features a tricyclic phenothiazine ring system with a methoxy substituent at the 2-position and an oxidized sulfur atom, forming the sulfoxide functional group. The side chain contains a dimethylamino group attached to a chiral carbon.
Chemical Identifiers
The compound is registered under various identification systems:
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties:
| Property | Value |
|---|---|
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 344.15584919 Da |
The sulfoxide group introduces significant polarity to the molecule compared to the parent compound, affecting its solubility, distribution, and biological interactions.
Three-Dimensional Structure and Crystallography
Crystal Structure Analysis
X-ray crystallography studies have revealed important details about the three-dimensional structure of methotrimeprazine sulfoxide. Research has shown that the crystal structure of methotrimeprazine sulfoxide is similar to that of the parent compound methotrimeprazine, despite the addition of the sulfoxide group .
Structure-Activity Relationships
Metabolism and Biotransformation
Formation of Methotrimeprazine Sulfoxide
Methotrimeprazine sulfoxide is formed primarily through the oxidation of the sulfur atom in the phenothiazine ring of methotrimeprazine. This metabolic transformation is typically mediated by hepatic cytochrome P450 enzymes, representing a major biotransformation pathway for the parent compound in humans and other mammals.
Comparative Metabolism
The metabolic formation of sulfoxides is common among phenothiazine derivatives, with similar patterns observed for chlorpromazine and other related compounds. These metabolic similarities allow for comparative studies that enhance our understanding of structure-metabolism relationships within this therapeutic class.
Pharmacological Properties
Receptor Binding Profile
A notable pharmacological characteristic of methotrimeprazine sulfoxide is its significantly reduced affinity for dopamine receptors compared to the parent compound . While methotrimeprazine (levomepromazine) acts as an antagonist at D2 dopamine receptors, contributing to its antipsychotic effects, the sulfoxide metabolite demonstrates markedly reduced neuroleptic potency .
Lack of Neuroleptic Activity
Research findings clearly demonstrate that methotrimeprazine sulfoxide lacks the neuroleptic potency observed with the parent compound . This loss of pharmacological activity is consistent with similar findings for chlorpromazine sulfoxide, suggesting a common mechanism by which sulfoxidation reduces the dopamine receptor antagonism of phenothiazine derivatives.
Structure-Activity Considerations
Analytical Methods and Applications
Detection and Quantification
Methotrimeprazine sulfoxide serves as an important analyte in pharmacokinetic studies of methotrimeprazine. Various analytical techniques are employed for its detection and quantification, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Deuterated Analogs
Deuterated derivatives, such as methotrimeprazine-d6 sulfoxide, have been developed for specialized analytical applications. These isotopically labeled compounds offer advantages in nuclear magnetic resonance (NMR) spectroscopy and serve as internal standards in quantitative analyses, enhancing the precision and reliability of analytical methods.
Research Applications
The compound finds application primarily in scientific research contexts, including:
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Studies of drug metabolism and pharmacokinetics
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Development and validation of analytical methods
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Investigation of structure-activity relationships
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Receptor binding studies
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Metabolite identification in biological samples
These applications make methotrimeprazine sulfoxide an important tool in pharmaceutical research and development.
Comparative Analysis with Related Compounds
Comparison with Parent Compound
While methotrimeprazine (levomepromazine) is used clinically for the management of psychosis and as an antiemetic in palliative care , its sulfoxide metabolite lacks the neuroleptic potency that characterizes the parent compound . This pharmacological difference underscores the significant impact of metabolic transformations on drug activity.
Comparison with Chlorpromazine Derivatives
Methotrimeprazine sulfoxide shares structural and pharmacological similarities with chlorpromazine sulfoxide . Both metabolites demonstrate reduced neuroleptic potency compared to their respective parent compounds, suggesting a common mechanism by which sulfoxidation impacts the pharmacological profile of phenothiazine derivatives.
Stereochemical Considerations
The stereochemistry of methotrimeprazine sulfoxide, particularly regarding the configuration of the chiral carbon in the side chain, can influence its properties and interactions. Both the (2R) configuration (levomepromazine sulfoxide) and the (2S) configuration have been characterized, providing insights into the role of stereochemistry in the compound's behavior.
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